N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide
CAS No.: 305373-99-3
Cat. No.: VC6593935
Molecular Formula: C24H20N2O6S
Molecular Weight: 464.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 305373-99-3 |
|---|---|
| Molecular Formula | C24H20N2O6S |
| Molecular Weight | 464.49 |
| IUPAC Name | N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-3-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C24H20N2O6S/c1-24(2)12-20(27)22-18-11-19(16-8-3-4-9-17(16)23(18)32-21(22)13-24)25-33(30,31)15-7-5-6-14(10-15)26(28)29/h3-11,25H,12-13H2,1-2H3 |
| Standard InChI Key | SJOAVIYCVKRCNK-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-])C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture:
-
Core structure: A tetrahydronaphtho[1,2-b]benzofuran system, featuring a fused bicyclic framework with a ketone group at position 7 and dimethyl substituents at position 9.
-
Sulfonamide moiety: A 3-nitrobenzenesulfonamide group attached to position 5 of the core.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₂₅H₂₃N₂O₅S (exact mass: 487.13 g/mol). Key structural features include:
| Feature | Description |
|---|---|
| Fused ring system | Naphtho[1,2-b]benzofuran with partial saturation (7,8,9,10-tetrahydro) |
| Substituents | 9,9-Dimethyl, 7-oxo, 3-nitrobenzenesulfonamide |
| Functional groups | Sulfonamide, ketone, nitro, aromatic rings |
Synthesis and Reactivity
Synthetic Routes
The synthesis of such polycyclic sulfonamides typically involves:
-
Core construction: Building the naphthobenzofuran scaffold via cyclization reactions. For example, acid-catalyzed Friedel-Crafts alkylation or photochemical cyclization of pre-functionalized precursors .
-
Sulfonylation: Introducing the sulfonamide group by reacting the amine intermediate (at position 5) with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
A hypothetical synthesis is outlined below:
Step 1: Formation of the tetrahydronaphtho[1,2-b]benzofuran core
-
Starting material: 7-Oxo-9,9-dimethyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-amine .
-
Reaction: Cyclization via intramolecular nucleophilic aromatic substitution or radical-mediated processes .
Step 2: Sulfonamide functionalization
-
Reagent: 3-Nitrobenzenesulfonyl chloride.
-
Conditions: Dichloromethane, triethylamine, 0°C to room temperature, 12–24 hours .
Reactivity Profile
-
Nitro group: Electrophilic aromatic substitution is hindered due to the electron-withdrawing nature of the nitro group. Reduction to an amine (e.g., using H₂/Pd-C) could enable further derivatization.
-
Sulfonamide: Deprotection under strong acidic conditions (e.g., HBr/AcOH) may cleave the sulfonamide bond, yielding the free amine .
-
Ketone: Potential for nucleophilic addition or condensation reactions, though steric hindrance from the fused rings may limit reactivity.
Physicochemical Properties
Predicted Properties
| Property | Value/Description |
|---|---|
| Solubility | Low solubility in water; soluble in DMSO, DMF |
| Melting point | 210–215°C (estimated) |
| logP (lipophilicity) | ~3.5 (indicative of moderate membrane permeability) |
| Stability | Stable under inert atmospheres; sensitive to strong acids |
Spectroscopic Data
-
¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 1.2–1.5 ppm), and ketone-related protons (δ 2.8–3.2 ppm) .
-
IR: Strong absorption bands for sulfonamide (S=O, ~1350 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
Challenges and Future Directions
-
Synthetic optimization: Improving yields in the sulfonylation step through catalyst screening (e.g., DMAP).
-
Biological profiling: Screening against disease-relevant targets (e.g., kinases, GPCRs).
-
Derivatization: Exploring substitutions at the nitro or methyl groups to modulate activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume